5-[4-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Overview
Description
5-[4-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound with a unique structure that includes a phenyl group substituted with a methylsulfanyl group
Preparation Methods
The synthesis of 5-[4-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves several steps, typically starting with the preparation of the core benzo[a]phenanthridinone structure. The methylsulfanyl group is then introduced through a series of reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the phenyl or benzo[a]phenanthridinone moieties.
Substitution: Various substitution reactions can occur, particularly at the phenyl ring, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[4-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methylsulfanyl group and the benzo[a]phenanthridinone core play crucial roles in its activity, influencing its binding to target molecules and its overall biological effects.
Comparison with Similar Compounds
Similar compounds include other benzo[a]phenanthridinone derivatives and phenyl-substituted compounds. What sets 5-[4-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one apart is the presence of the methylsulfanyl group, which imparts unique chemical and biological properties. Other similar compounds may include:
- 5-(4-methylsulfanyl-phenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
- 5-[4-(methylsulfanyl)phenyl]-2,4(1H,3H)-pyrimidinedione
These compounds share structural similarities but differ in their specific functional groups and overall chemical behavior.
Properties
IUPAC Name |
5-(4-methylsulfanylphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NOS/c1-27-17-12-9-16(10-13-17)24-23-19(7-4-8-21(23)26)22-18-6-3-2-5-15(18)11-14-20(22)25-24/h2-3,5-6,9-14,24-25H,4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJZAPPHMVMAMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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